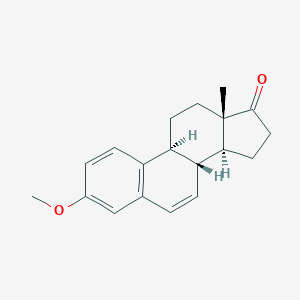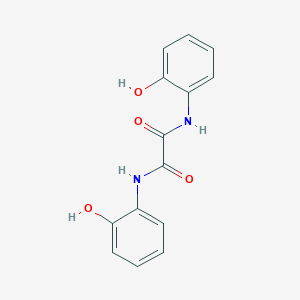
1,1,2,2-Tetramethoxy-1,2-dimethyldisilane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1,2,2-Tetramethoxy-1,2-dimethyldisilane is a chemical compound that belongs to the class of organosilicon compounds. It is commonly used in scientific research applications, especially in the field of organic chemistry. This compound is known for its unique properties, which make it a valuable tool for researchers in various fields.
Aplicaciones Científicas De Investigación
1,1,2,2-Tetramethoxy-1,2-dimethyldisilane has several scientific research applications. It is commonly used in the field of organic chemistry as a reagent for the synthesis of various organic compounds. This compound is also used as a cross-coupling reagent in the synthesis of biologically active compounds. Additionally, 1,1,2,2-Tetramethoxy-1,2-dimethyldisilane is used in the preparation of organosilicon compounds, which have various industrial applications.
Mecanismo De Acción
The mechanism of action of 1,1,2,2-Tetramethoxy-1,2-dimethyldisilane is not fully understood. However, it is believed that this compound acts as a nucleophile in organic reactions. It also acts as a reducing agent in some reactions. The unique properties of this compound make it a valuable tool for researchers who are studying the mechanisms of various chemical reactions.
Efectos Bioquímicos Y Fisiológicos
There is limited research on the biochemical and physiological effects of 1,1,2,2-Tetramethoxy-1,2-dimethyldisilane. However, it has been shown to have low toxicity and is not mutagenic or carcinogenic. This makes it a safe compound to use in laboratory experiments.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 1,1,2,2-Tetramethoxy-1,2-dimethyldisilane in laboratory experiments is its unique properties. This compound is a valuable tool for researchers who are studying the mechanisms of various chemical reactions. Additionally, it has low toxicity, making it safe to use in laboratory experiments. However, one of the limitations of using this compound is its cost. It is an expensive reagent, which may limit its use in some laboratories.
Direcciones Futuras
There are several future directions for research on 1,1,2,2-Tetramethoxy-1,2-dimethyldisilane. One area of research is the synthesis of new organosilicon compounds using this compound as a reagent. Additionally, researchers can explore the use of this compound in the synthesis of biologically active compounds. Another area of research is the study of the mechanisms of various chemical reactions using 1,1,2,2-Tetramethoxy-1,2-dimethyldisilane as a tool. Finally, researchers can explore the use of this compound in various industrial applications, such as the production of advanced materials.
Conclusion
In conclusion, 1,1,2,2-Tetramethoxy-1,2-dimethyldisilane is a valuable tool for researchers in various fields. Its unique properties make it a valuable reagent for the synthesis of various organic compounds. Additionally, it is a safe compound to use in laboratory experiments. While there is limited research on the biochemical and physiological effects of this compound, it has been shown to have low toxicity. Finally, there are several future directions for research on 1,1,2,2-Tetramethoxy-1,2-dimethyldisilane, including the synthesis of new organosilicon compounds and the study of the mechanisms of various chemical reactions.
Métodos De Síntesis
The synthesis of 1,1,2,2-Tetramethoxy-1,2-dimethyldisilane is a complex process that involves several steps. One of the most common methods of synthesis is the reaction of dimethylchlorosilane with methanol in the presence of a catalyst such as aluminum chloride. The reaction produces 1,1,2,2-Tetramethoxy-1,2-dimethyldisilane as the main product. Another method of synthesis involves the reaction of tetramethyldisiloxane with methanol in the presence of a catalyst such as sulfuric acid. This method also produces 1,1,2,2-Tetramethoxy-1,2-dimethyldisilane as the main product.
Propiedades
Número CAS |
18107-32-9 |
|---|---|
Nombre del producto |
1,1,2,2-Tetramethoxy-1,2-dimethyldisilane |
Fórmula molecular |
C6H18O4Si2 |
Peso molecular |
210.37 g/mol |
Nombre IUPAC |
[dimethoxy(methyl)silyl]-dimethoxy-methylsilane |
InChI |
InChI=1S/C6H18O4Si2/c1-7-11(5,8-2)12(6,9-3)10-4/h1-6H3 |
Clave InChI |
BOXVSHDJQLZMFJ-UHFFFAOYSA-N |
SMILES |
CO[Si](C)(OC)[Si](C)(OC)OC |
SMILES canónico |
CO[Si](C)(OC)[Si](C)(OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



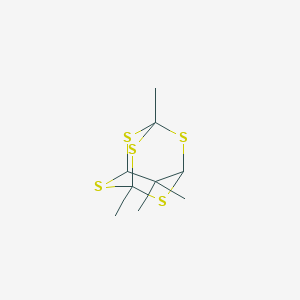
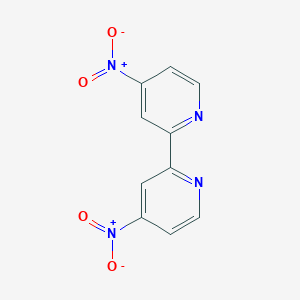
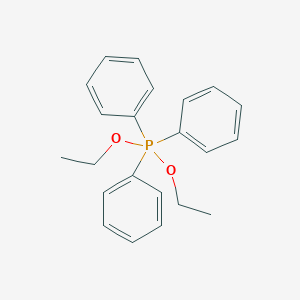
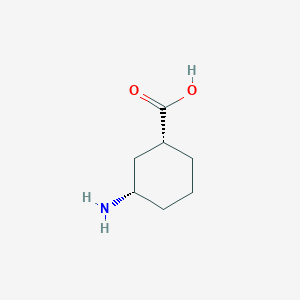

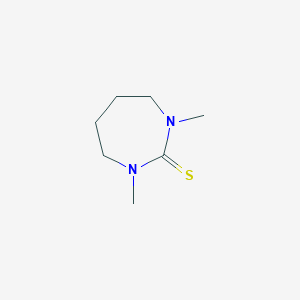
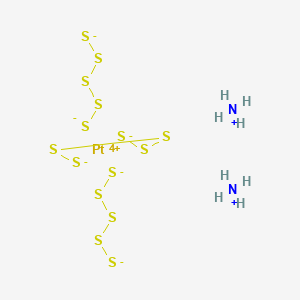
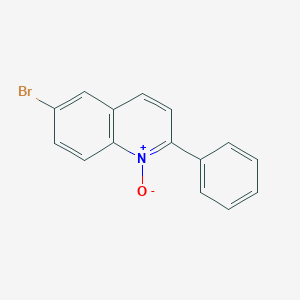

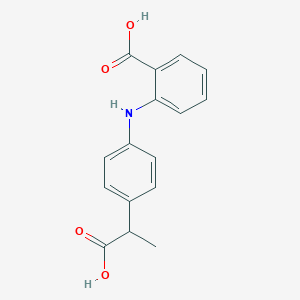
![Dimethyl 2,2'-tricyclo[3.3.1.1~3,7~]decane-1,3-diyldiacetate](/img/structure/B97898.png)

